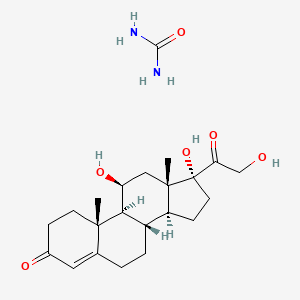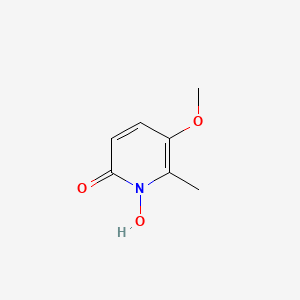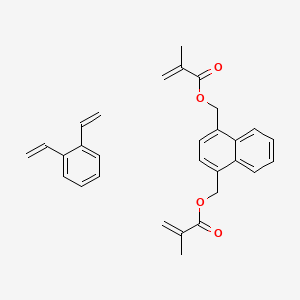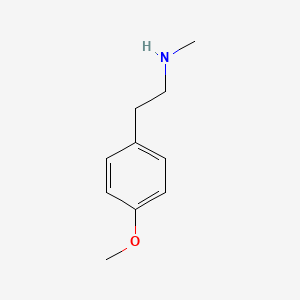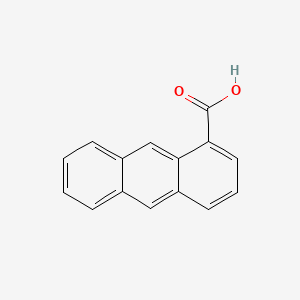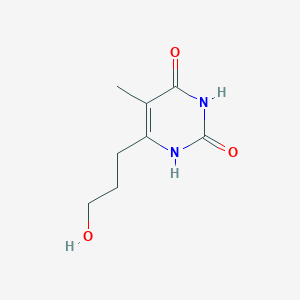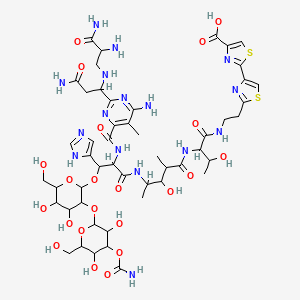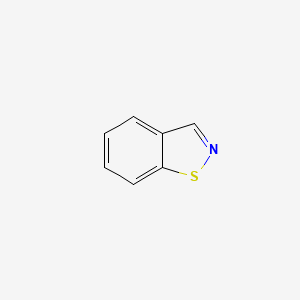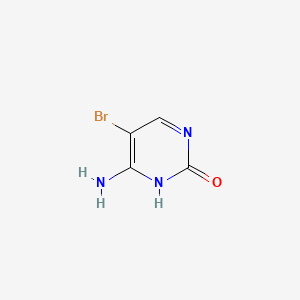
5-溴胞嘧啶
描述
5-Bromocytosine (5-BrC) is a derivative of cytosine, one of the four main bases found in DNA and RNA. It has the molecular formula C4H4BrN3O and a molecular weight of 190.00 g/mol . It is also known by other names such as 4-Amino-5-bromo-2-hydroxypyrimidine . It is a potent anti-HIV agent .
Synthesis Analysis
5-Bromocytosine can be synthesized from cytosine through bromination . In a study, 0.1 mmol of 5-bromocytosine was dissolved in water for the synthesis of five cross-link products under both aerobic and anaerobic conditions .Molecular Structure Analysis
The molecular structure of 5-Bromocytosine has been analyzed using single crystal X-ray diffraction . The results show that the supramolecular architectures of the six molecular salts involve extensive classical intermolecular hydrogen bonds .Chemical Reactions Analysis
The deamination of 5-methylcytosine and 5-bromocytosine rather than that of normal cytosine dramatically enhances the mutagenic potential in the human genome . Cytosine residues in CpG dinucleotides often undergo various types of modification, such as methylation, deamination, and halogenation .Physical And Chemical Properties Analysis
5-Bromocytosine has a molecular weight of 190.00 g/mol and a molecular formula of C4H4BrN3O . It is a potent anti-HIV agent .科学研究应用
振动光谱分析
5-溴胞嘧啶的振动光谱已被研究。研究人员使用 FT-IR 和 FT-拉曼光谱以及密度泛函理论 (DFT) 计算来分析 5-溴胞嘧啶。他们证实了至少存在两种互变异构体,即氨基-氧代和氨基-羟基,处于分离状态,并将其在固相中鉴定为氨基-氧代形式 (Palafox 等人,2013)。
放射治疗应用
5-溴胞嘧啶在癌症治疗的放射治疗中具有应用。它与电子反应产生胞嘧啶-5-基自由基,由于其高反应性和形成稳定的 σ-亚氨基自由基的潜力,可能对癌症治疗有用 (Kumar & Sevilla, 2017)。
分子盐中的结构分析
在药物和生化背景下,已经研究了 5-溴胞嘧啶在形成分子盐中的作用。对 5-溴胞嘧啶的质子转移衍生物的晶体堆积的研究揭示了广泛的经典分子间氢键和中等卤素键,提供了对这些相互作用的性质和强度的见解 (Aschi 等人,2021)。
电化学传感应用
5-溴胞嘧啶的电化学性质已被探索用于核酸传感。它在电极表面的缩合影响电极双电层的阻抗,在生物传感技术中显示出潜力 (Vetterl 等人,2000)。
缩合中的比较研究
研究比较了 5-溴胞嘧啶与其他卤素衍生物的缩合,分析了色散力和氢键等分子间相互作用。这项研究有助于理解核碱的物理化学性质 (Fojt 等人,2009)。
表观遗传学研究
5-溴胞嘧啶也与表观遗传学研究相关。例如,它被用于研究 DNA 甲基化和去甲基化,特别是在神经干细胞及其分化的背景下 (Schneider & d’Adda di Fagagna, 2012)。
分析化学
在分析化学中,已经开发出同时测定基因组 DNA 中胞嘧啶修饰的方法,利用了 5-溴胞嘧啶及其相关化合物的特性 (Tang 等人,2015)。
诱变研究
5-溴胞嘧啶已用于分析人类基因组中胞嘧啶修饰的致突变潜力的研究。这些研究提供了 DNA 修饰对遗传稳定性影响的见解 (Sassa 等人,2016)。
安全和危害
作用机制
Target of Action
5-Bromocytosine (5-BrC) is a modified pyrimidine nucleobase that primarily targets cytosine residues in CpG dinucleotides in the human genome . These cytosine residues play a crucial role in the epigenetic mechanism of gene regulation in higher eukaryotes .
Mode of Action
5-BrC interacts with its targets by undergoing various types of modifications, such as methylation, deamination, and halogenation . The deamination of 5-BrC results in the formation of 5-bromouracil (5-BrU), which pairs with guanine . This pairing is highly pro-mutagenic compared with the pairing of uracil with guanine, resulting from the deamination of normal cytosine .
Biochemical Pathways
The primary biochemical pathway affected by 5-BrC is the methylation of cytosine to 5-methylcytosine (5-mC) . This common DNA modification is crucial for the epigenetic mechanism of gene regulation in higher eukaryotes . The inappropriate modifications of cytosine residues, such as those caused by 5-BrC, can lead to genomic instability .
Pharmacokinetics
It’s known that 5-brc can be converted to 5-bru in the human genome , indicating that it undergoes metabolic changes after administration.
Result of Action
The primary molecular effect of 5-BrC’s action is the enhancement of mutagenic potential in the human genome . This is due to the pro-mutagenic pairing of 5-BrU with guanine, which results from the deamination of 5-BrC . On a cellular level, this can contribute to the formation of mutational hotspots in cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-BrC. For instance, the pH level can affect the stability of 5-BrC . Moreover, certain environmental exposures, such as tobacco, air pollutants, and metals, have been implicated in the modification of epigenetic marks , which could potentially influence the action of 5-BrC.
生化分析
Biochemical Properties
5-Bromocytosine plays a significant role in biochemical reactions, particularly in the context of DNA and RNA modifications. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with DNA methyltransferases, which can mistakenly incorporate 5-Bromocytosine into DNA, leading to altered methylation patterns . This interaction can result in changes in gene expression and genomic stability. Additionally, 5-Bromocytosine can be deaminated to form 5-bromouracil, which pairs with guanine instead of adenine, leading to mutations .
Cellular Effects
5-Bromocytosine has profound effects on cellular processes. It can influence cell function by altering DNA methylation patterns, which in turn affects gene expression and cellular metabolism . The incorporation of 5-Bromocytosine into DNA can lead to genomic instability and increased mutagenesis, particularly in CpG dinucleotides . This can result in changes in cell signaling pathways and potentially lead to the development of cancer .
Molecular Mechanism
At the molecular level, 5-Bromocytosine exerts its effects through several mechanisms. It can be incorporated into DNA by DNA polymerases during replication . Once incorporated, it can be deaminated to form 5-bromouracil, which pairs with guanine, leading to G:C to A:T transition mutations . Additionally, 5-Bromocytosine can interfere with DNA methyltransferases, leading to aberrant methylation patterns and altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromocytosine can change over time. The compound is relatively stable, but its degradation products, such as 5-bromouracil, can have long-term effects on cellular function . Studies have shown that prolonged exposure to 5-Bromocytosine can lead to increased mutagenesis and genomic instability . These effects are particularly pronounced in in vitro studies, where the compound can be continuously incorporated into replicating DNA .
Dosage Effects in Animal Models
The effects of 5-Bromocytosine vary with different dosages in animal models. At low doses, the compound can be incorporated into DNA without causing significant toxicity . At higher doses, 5-Bromocytosine can lead to increased mutagenesis and potential toxic effects . Studies in animal models have shown that high doses of 5-Bromocytosine can result in adverse effects such as genomic instability and increased cancer risk .
Metabolic Pathways
5-Bromocytosine is involved in several metabolic pathways. It can be metabolized to 5-bromouracil through deamination . This metabolite can then be incorporated into DNA, leading to mutations . Additionally, 5-Bromocytosine can affect the activity of DNA methyltransferases, leading to changes in DNA methylation patterns and gene expression . These metabolic pathways highlight the compound’s potential impact on cellular metabolism and genetic regulation.
Transport and Distribution
Within cells, 5-Bromocytosine is transported and distributed through various mechanisms. It can be taken up by cells through nucleoside transporters and incorporated into DNA during replication . The compound can also interact with binding proteins that facilitate its transport and localization within the cell . These interactions ensure that 5-Bromocytosine is effectively distributed to its target sites within the genome .
Subcellular Localization
The subcellular localization of 5-Bromocytosine is primarily within the nucleus, where it is incorporated into DNA . The compound can also be found in other subcellular compartments, such as the cytoplasm, where it may interact with RNA and other biomolecules . The localization of 5-Bromocytosine within specific cellular compartments can influence its activity and function, particularly in the context of DNA replication and repair .
属性
IUPAC Name |
6-amino-5-bromo-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKLKDEXOWFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176932 | |
| Record name | 5-Bromocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2240-25-7 | |
| Record name | 5-Bromocytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2240-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromocytosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOCYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2737MSZ714 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,13,19,26-Tetrahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaene-5,17,24-trione](/img/structure/B1215153.png)

